molecular formula C12H15NO B14031879 6'-Methoxy-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-isoquinoline]

6'-Methoxy-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-isoquinoline]

Cat. No.: B14031879
M. Wt: 189.25 g/mol
InChI Key: LNSXAHKRTGYIKL-UHFFFAOYSA-N
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Description

6’-Methoxy-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-isoquinoline] is a complex organic compound characterized by its unique spiro structure, which involves a cyclopropane ring fused to an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Methoxy-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-isoquinoline] typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the desired spiro compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6’-Methoxy-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-isoquinoline] can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6’-Methoxy-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-isoquinoline] has several scientific research applications:

Mechanism of Action

The mechanism of action of 6’-Methoxy-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-isoquinoline] involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into unique binding sites, potentially inhibiting or activating certain biological pathways. For example, it may interact with the estrogen receptor alpha ligand binding domain, influencing transcriptional programs in breast cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-Methoxy-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-isoquinoline] is unique due to its specific spiro structure and the position of the methoxy group, which can influence its chemical reactivity and biological activity. Its ability to interact with specific molecular targets makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

6-methoxyspiro[3,4-dihydro-2H-isoquinoline-1,1'-cyclopropane]

InChI

InChI=1S/C12H15NO/c1-14-10-2-3-11-9(8-10)4-7-13-12(11)5-6-12/h2-3,8,13H,4-7H2,1H3

InChI Key

LNSXAHKRTGYIKL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3(CC3)NCC2

Origin of Product

United States

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